molecular formula C18H16N2OS B2543555 N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide CAS No. 301176-88-5

N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide

Cat. No. B2543555
CAS RN: 301176-88-5
M. Wt: 308.4
InChI Key: WHTWVKILWJRAAZ-UHFFFAOYSA-N
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Description

“N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide” is a chemical compound. It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While specific synthesis information for “N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide” is not available, similar compounds have been synthesized via arylation of acrolein and further diazotization and diazocoupling with 2-naphthol .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by IR, NMR: 1H, 13C, COSY, HSQC and SALDI-MS spectral data .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve diazotization of 2-aminothiazole and its derivatives and subsequent coupling of the corresponding product with phenolic or other aromatic substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using various methods. For example, the DSC method was employed to determine the melting point and the enthalpy of fusion .

Future Directions

The future directions for research on “N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide” could include further investigation into its synthesis, properties, and potential applications. Thiazolylazo dyes, a related class of compounds, have been studied extensively for their applications in various industries .

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-7-9-15(10-8-13)17(21)20-18-19-12-16(22-18)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTWVKILWJRAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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